molecular formula C22H19ClN2O3 B11508017 3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11508017
M. Wt: 394.8 g/mol
InChI Key: ZVBBUKRNSYORAQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group attached to a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired tetrahydroquinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted tetrahydroquinazolines.

Scientific Research Applications

3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one
  • 3-(4-Methylphenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
  • 3-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Uniqueness

3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the specific combination of the chlorophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H19ClN2O3/c1-27-19-9-5-7-17(20(19)28-2)21-24-18-8-4-3-6-16(18)22(26)25(21)15-12-10-14(23)11-13-15/h3-13,21,24H,1-2H3

InChI Key

ZVBBUKRNSYORAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

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